1,1-Dibromo-2-(chloromethyl)cyclopropane

Organic Synthesis Radical Carbonylation gem-Dihalocyclopropane Reactivity

1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS 67003-20-7) is a gem-dibromocyclopropane derivative with the molecular formula C4H5Br2Cl and a molecular weight of 248.34 g/mol. It features a cyclopropane core substituted with two bromine atoms at the 1-position and a chloromethyl group at the 2-position.

Molecular Formula C4H5Br2Cl
Molecular Weight 248.34 g/mol
CAS No. 67003-20-7
Cat. No. B1659668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2-(chloromethyl)cyclopropane
CAS67003-20-7
Molecular FormulaC4H5Br2Cl
Molecular Weight248.34 g/mol
Structural Identifiers
SMILESC1C(C1(Br)Br)CCl
InChIInChI=1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2
InChIKeySWIPJVZSGRVWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS 67003-20-7): Key Properties and Sourcing Overview for Research and Industrial Use


1,1-Dibromo-2-(chloromethyl)cyclopropane (CAS 67003-20-7) is a gem-dibromocyclopropane derivative with the molecular formula C4H5Br2Cl and a molecular weight of 248.34 g/mol . It features a cyclopropane core substituted with two bromine atoms at the 1-position and a chloromethyl group at the 2-position [1]. This compound is typically available as a colorless oil with a purity of ≥95% and is widely used as a versatile building block in organic synthesis, particularly for the construction of strained ring systems and in cycloaddition and ring-opening reactions [2].

Why Generic Substitution is Not Viable for 1,1-Dibromo-2-(chloromethyl)cyclopropane


While gem-dihalocyclopropanes are a well-established class of synthetic intermediates, 1,1-dibromo-2-(chloromethyl)cyclopropane offers a unique combination of reactivity and selectivity that cannot be replicated by its close analogs. Generic substitution with gem-dichloro- or gem-bromochloro-cyclopropanes is not viable because these analogs exhibit significantly lower reactivity, failing to undergo key transformations such as ring-opening carbonylation or thermal rearrangement under comparable conditions [1]. Furthermore, the presence of the chloromethyl group enables a unique formal debromochlorination pathway that is not observed in simpler gem-dibromocyclopropanes, providing access to distinct product profiles [2]. These critical performance divergences, detailed in the quantitative evidence below, necessitate the specific selection of this compound for research and industrial applications where precise reactivity and product outcomes are required.

Quantitative Differentiation Evidence for 1,1-Dibromo-2-(chloromethyl)cyclopropane


Superior Reactivity of gem-Dibromocyclopropanes Over gem-Dichloro- and Bromochloro- Analogs

gem-Dibromocyclopropanes, including 1,1-dibromo-2-(chloromethyl)cyclopropane, are inherently more reactive than their gem-dichloro- and bromochloro- counterparts. This difference is so significant that researchers explicitly state that gem-dibromocyclopropanes are 'generally more reactive' and 'more interesting as intermediates in organic synthesis' [1]. In radical carbonylation reactions, the inherently less reactive gem-dichloro- and bromochlorocyclopropanes serve as favorable substrates for achieving high stereoselectivity, whereas the higher reactivity of gem-dibromocyclopropanes dictates a different reaction profile [2].

Organic Synthesis Radical Carbonylation gem-Dihalocyclopropane Reactivity

Unique Formal Debromochlorination Pathway Not Observed in Other Chlorinated Bromocyclopropanes

Thermolysis of 1,1-dibromo-2-(chloromethyl)cyclopropane in the gas phase or in hot quinoline yields a chlorine-free buta-1,3-diene as a predominant product via a formal debromochlorination mechanism. This reaction was 'not previously observed during thermolysis of chlorinated bromocyclopropanes' [1]. In contrast, thermolysis of simpler gem-dibromocyclopropanes or other chlorinated analogs under identical conditions does not lead to this specific elimination product, highlighting a unique reactivity profile dictated by the gem-dibromo and chloromethyl substitution pattern.

Thermal Rearrangement Ring-Opening Debromochlorination

Efficient Precursor for 1-Lithio Bicyclo[1.1.0]butane Synthesis

1,1-Dibromo-2-(chloromethyl)cyclopropane serves as a direct and efficient precursor to 1-lithio bicyclo[1.1.0]butane, a highly strained and synthetically valuable C4-building block. In a published procedure, treatment of the compound with methyl lithium followed by tert-butyl lithium at low temperature cleanly generates the bicyclobutane intermediate [1]. This specific transformation leverages the presence of both the gem-dibromo and chloromethyl groups to enable a double lithium-halogen exchange and subsequent intramolecular cyclization, a pathway that is not available to simpler gem-dihalocyclopropanes lacking the chloromethyl substituent.

Strained Rings Bicyclobutanes Organolithium Reagents

Defined Stereoselectivity in Radical Carbonylation Reactions

In radical carbonylation reactions of gem-dihalocyclopropanes using CO and Bu3SnH or Bu3Sn(CH2CH=CH2), the stereoselectivity (trans/cis ratio) can be tuned based on the substrate. While the study encompasses a range of gem-dihalocyclopropanes, the use of gem-dibromocyclopropanes, including those with chloromethyl substitution, enables access to products with good to excellent stereoselectivity (trans/cis = >99/1 to 75/25 or 17/83 to 1/99) [1]. The study highlights that the higher reactivity of gem-dibromocyclopropanes is a key factor in achieving these transformations, with the specific substitution pattern influencing the stereochemical outcome [1].

Stereoselective Synthesis Radical Reactions Carbonylation

Optimized Synthetic Procedure with Documented Purity and Storage Requirements

A detailed, optimized synthetic procedure for 1,1-dibromo-2-(chloromethyl)cyclopropane is available, providing a 27% isolated yield after purification via flash chromatography and Kugelrohr distillation [1]. The procedure includes critical notes on monitoring the reaction by 1H NMR (tracking disappearance of bromoform, the most challenging impurity) and specific storage recommendations (colorless oil, stored in a freezer under argon) to maintain compound integrity [1]. Full 1H and 13C NMR characterization data are provided, ensuring unambiguous identity verification [1]. While generic gem-dibromocyclopropane syntheses exist, this level of detailed, validated procedural and characterization data for this specific derivative is essential for reproducible research and scale-up.

Synthetic Methodology Process Chemistry Compound Handling

Optimal Research and Industrial Application Scenarios for 1,1-Dibromo-2-(chloromethyl)cyclopropane


Synthesis of Strained Bicyclo[1.1.0]butane Building Blocks for Medicinal Chemistry

1,1-Dibromo-2-(chloromethyl)cyclopropane is the precursor of choice for generating 1-lithio bicyclo[1.1.0]butane, a highly strained C4-building block [1]. This intermediate is crucial for synthesizing cyclobutanones and other four-membered ring systems that are increasingly prevalent in drug discovery due to their unique conformational properties and metabolic stability. The use of this specific compound, enabled by its chloromethyl group, provides a direct and reliable route to these valuable scaffolds, bypassing multi-step alternatives.

Precursor for Chlorine-Free Dienes in Polymer and Fine Chemical Synthesis

The unique thermal ring-opening behavior of 1,1-dibromo-2-(chloromethyl)cyclopropane, which yields a chlorine-free buta-1,3-diene via formal debromochlorination [1], makes it a valuable starting material for the synthesis of halogen-free diene monomers and fine chemical intermediates. This application is particularly relevant in industries where halogen content is strictly regulated or undesirable, offering a direct route to a product profile not accessible from other gem-dihalocyclopropanes.

Stereoselective Synthesis of Functionalized Cyclopropanes via Radical Carbonylation

In research settings focused on stereocontrolled synthesis, 1,1-dibromo-2-(chloromethyl)cyclopropane serves as a superior substrate for radical carbonylation reactions [1]. Its higher reactivity compared to dichloro and bromochloro analogs ensures efficient reaction initiation, and the specific substitution pattern allows for the tuning of stereoselectivity (trans/cis ratios). This is critical for preparing enantiomerically enriched cyclopropane derivatives, a common motif in pharmaceuticals and agrochemicals.

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